molecular formula C18H20INO3 B3498470 3,4-diethoxy-5-iodo-N-(4-methylphenyl)benzamide

3,4-diethoxy-5-iodo-N-(4-methylphenyl)benzamide

Cat. No.: B3498470
M. Wt: 425.3 g/mol
InChI Key: YWDWWSKBYYZBPI-UHFFFAOYSA-N
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Description

3,4-Diethoxy-5-iodo-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C18H20INO3 It is a benzamide derivative, characterized by the presence of ethoxy groups at the 3 and 4 positions, an iodine atom at the 5 position, and a 4-methylphenyl group attached to the nitrogen atom of the benzamide moiety

Properties

IUPAC Name

3,4-diethoxy-5-iodo-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO3/c1-4-22-16-11-13(10-15(19)17(16)23-5-2)18(21)20-14-8-6-12(3)7-9-14/h6-11H,4-5H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDWWSKBYYZBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)C)I)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-5-iodo-N-(4-methylphenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Ethoxylation: The ethoxy groups can be introduced via nucleophilic substitution reactions using ethyl alcohol and a suitable base.

    Amidation: The final step involves the formation of the benzamide by reacting the iodinated and ethoxylated benzene derivative with 4-methylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxy-5-iodo-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The ethoxy groups and the benzamide moiety can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-5-iodo-N-(4-methylphenyl)benzamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxy-5-iodo-N-(4-methylphenyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4-Diethoxy-5-bromo-N-(4-methylphenyl)benzamide: Similar structure but with a bromine atom instead of iodine.

    3,4-Diethoxy-N-(4-methylphenyl)benzamide: Lacks the iodine atom.

Uniqueness

3,4-Diethoxy-5-iodo-N-(4-methylphenyl)benzamide is unique due to the combination of ethoxy groups, an iodine atom, and a 4-methylphenyl group. This specific arrangement of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-diethoxy-5-iodo-N-(4-methylphenyl)benzamide
Reactant of Route 2
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